6-Ethylbenzofuran-2(3H)-one is a heterocyclic organic compound characterized by its unique structure, which combines a benzofuran moiety with a ketone functional group. Its molecular formula is CHO, and it has a molecular weight of 162.18 g/mol. The compound features an ethyl group at the sixth position of the benzofuran ring, contributing to its distinct chemical properties and biological activities.
Research indicates that 6-Ethylbenzofuran-2(3H)-one exhibits significant biological activity, particularly in pharmacology. Preliminary studies suggest that compounds within this class may possess:
The compound's ability to interact with biological molecules may influence various biochemical pathways, making it a candidate for therapeutic applications.
Several methods exist for synthesizing 6-Ethylbenzofuran-2(3H)-one, including:
6-Ethylbenzofuran-2(3H)-one has diverse applications across various fields:
Studies on the interactions of 6-Ethylbenzofuran-2(3H)-one with biological targets are ongoing. Its mechanism of action appears to involve modulation of enzyme activities and receptor interactions, which are crucial for its therapeutic effects. Research indicates that its structural features enhance its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes .
6-Ethylbenzofuran-2(3H)-one shares structural similarities with other benzofuran derivatives but possesses unique characteristics due to its ethyl substitution. Here are some similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzofuran-2(3H)-one | Base structure without substitution | Lacks ethyl group; different properties |
| 5-Ethylbenzofuran-2(3H)-one | Ethyl group at position 5 | Different position affects reactivity |
| 7-Methylbenzofuran-2(3H)-one | Methyl group at position 7 | Variation in biological activity |
| Benzofuran-3-carboxylic acid | Carboxylic acid functional group | Different reactivity due to acid group |
The presence of the ethyl group in 6-Ethylbenzofuran-2(3H)-one enhances its lipophilicity compared to these analogs, potentially influencing its pharmacological properties and making it a subject of interest in medicinal chemistry research .
The benzofuran core was first synthesized by William Henry Perkin in 1870 through the condensation of coumarin derivatives. However, the specific discovery of 6-Ethylbenzofuran-2(3H)-one emerged much later, driven by the growing interest in functionalized benzofurans for pharmaceutical applications. Early 21st-century studies documented its synthesis via Friedel-Crafts acylation and iodination reactions, with optimized protocols achieving yields exceeding 70% under transition-metal-free conditions. The compound’s development parallels advancements in heterocyclic chemistry, particularly in the design of orally bioavailable osteogenic agents. For instance, derivatives of 6-Ethylbenzofuran-2(3H)-one have demonstrated promising activity in promoting osteoblast differentiation, as evidenced by their ability to inhibit cyclin-dependent kinase 8 (CDK8) in murine mesenchymal stem cells.
6-Ethylbenzofuran-2(3H)-one belongs to the class of monosubstituted benzofuran ketones, distinguished by its ethyl group at the 6-position and a lactone ring at the 2-position. The molecular formula $$ \text{C}{10}\text{H}{10}\text{O}_2 $$ corresponds to a molar mass of 162.18 g/mol. Key structural features include:
Comparative analysis with its isomer, 7-Ethylbenzofuran-2(3H)-one, reveals distinct spectroscopic profiles. For example, the $$ ^1\text{H} $$-NMR of 6-Ethylbenzofuran-2(3H)-one shows a characteristic triplet at δ 1.25 ppm for the ethyl methyl group, whereas the 7-ethyl isomer exhibits upfield shifts due to differing ring current effects.
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H} $$-NMR | δ 1.25 (t, 3H, CH2CH3), δ 2.65 (q, 2H, CH2), δ 6.85–7.45 (m, 3H, aromatic) |
| $$ ^{13}\text{C} $$-NMR | δ 14.1 (CH3), 28.9 (CH2), 115.6–155.2 (aromatic carbons), 170.8 (C=O) |
| IR | 1745 cm⁻¹ (C=O stretch), 1600–1450 cm⁻¹ (aromatic C=C) |
The compound’s significance stems from three key areas:
6-Ethylbenzofuran-2(3H)-one represents a heterocyclic organic compound characterized by a fused benzene-furan ring system with an ethyl substituent at the sixth position . The molecular formula of this compound is C₁₀H₁₀O₂, corresponding to a molecular weight of 162.18 grams per mole . The International Union of Pure and Applied Chemistry designation for this compound is 6-ethyl-3H-1-benzofuran-2-one .
The structural framework consists of a benzofuran core, which is a bicyclic system comprising a benzene ring fused to a furan ring through a shared carbon-carbon bond . The lactone functionality at the 2-position creates a five-membered ring containing a carbonyl group, establishing the compound as a cyclic ester [3]. The ethyl group (-CH₂CH₃) attached at the sixth position of the benzofuran system introduces additional steric and electronic effects that influence the overall molecular properties .
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 6-ethyl-3H-1-benzofuran-2-one |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight (grams per mole) | 162.18 |
| Canonical Simplified Molecular Input Line Entry System | CCC1=CC=C2C(=C1)OC(=O)C2 [4] |
| International Chemical Identifier | InChI=1S/C10H10O2/c1-2-7-3-4-8-5-9(11)12-10(8)6-7/h3-4,6H,2,5H2,1H3 [4] |
| International Chemical Identifier Key | FMWYILDSTRZIJW-UHFFFAOYSA-N [4] |
The bonding configuration exhibits typical aromatic character within the benzene portion of the molecule, with delocalized π-electron systems contributing to molecular stability [5]. The oxygen atom in the furan ring participates in the aromatic system through lone pair donation, while the lactone carbonyl group displays characteristic electrophilic properties [6]. The ethyl substituent introduces electron-donating effects through inductive mechanisms, which can influence both the electronic distribution and the chemical reactivity of the benzofuran system [5].
Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of 6-ethylbenzofuran-2(3H)-one [7] [8]. In proton Nuclear Magnetic Resonance spectra, the aromatic protons typically appear in the characteristic downfield region between 7.0 and 7.8 parts per million, reflecting the deshielding effect of the aromatic ring current [9] [10].
The ethyl substituent manifests as distinct multipicity patterns in the proton Nuclear Magnetic Resonance spectrum [11]. The methylene protons of the ethyl group typically resonate as a quartet around 2.6 to 2.8 parts per million due to coupling with the adjacent methyl group [11]. The terminal methyl protons of the ethyl substituent appear as a triplet in the region of 1.2 to 1.4 parts per million, demonstrating the expected three-bond coupling pattern [11].
The lactone methylene protons at the 3-position exhibit characteristic chemical shifts around 3.6 to 3.8 parts per million, positioned downfield due to the electron-withdrawing effect of the adjacent carbonyl group [7]. This deshielding effect is consistent with the ester-like character of the lactone functionality [12].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonating in the range of 170 to 180 parts per million, typical for lactone carbonyl environments [7] [3]. The aromatic carbons appear between 110 and 160 parts per million, with the quaternary carbons generally exhibiting the most downfield shifts [10]. The ethyl carbon atoms resonate in the aliphatic region between 15 and 30 parts per million, with the methyl carbon appearing more upfield than the methylene carbon [7].
Infrared spectroscopy of 6-ethylbenzofuran-2(3H)-one exhibits characteristic vibrational frequencies that confirm the presence of key functional groups [6] [13]. The most prominent feature is the carbonyl stretching vibration of the lactone group, which typically appears between 1750 and 1780 wavenumbers [6] [12]. This frequency range is higher than that observed for typical ketones or linear esters due to the ring strain inherent in the five-membered lactone ring [12].
The aromatic carbon-carbon stretching vibrations manifest in the fingerprint region between 1600 and 1500 wavenumbers, providing confirmation of the benzofuran aromatic system [6]. Multiple bands in this region correspond to the various aromatic carbon-carbon stretching modes within the fused ring system [13].
Carbon-hydrogen stretching vibrations appear in the region from 2800 to 3100 wavenumbers, encompassing both the aromatic and aliphatic carbon-hydrogen bonds [6]. The aromatic carbon-hydrogen stretches typically occur at higher frequencies within this range, while the aliphatic ethyl group carbon-hydrogen stretches appear at lower frequencies [14].
Vibrational analysis studies of related benzofuranone compounds have demonstrated that the carbonyl stretching frequency can exhibit splitting due to Fermi resonance effects [6]. This phenomenon occurs when the fundamental carbonyl stretch interacts with overtone or combination bands of similar energy, resulting in the observation of multiple peaks in the carbonyl region [6].
Mass spectrometry of 6-ethylbenzofuran-2(3H)-one provides valuable information about molecular fragmentation pathways and structural confirmation [15] [16]. The molecular ion peak appears at mass-to-charge ratio 162, corresponding to the molecular weight of the intact compound .
Characteristic fragmentation patterns include the loss of carbon monoxide from the lactone ring, resulting in a fragment at mass-to-charge ratio 134 [15]. This fragmentation is common in compounds containing carbonyl groups and represents α-cleavage adjacent to the carbonyl functionality [15]. The loss of the ethyl group produces a fragment at mass-to-charge ratio 133, which corresponds to the benzofuranone core structure without the ethyl substituent [15].
The base peak in the mass spectrum often corresponds to highly stable fragment ions formed through rearrangement processes [17]. In benzofuran derivatives, the formation of substituted benzofuran ions through cyclization and elimination reactions has been well-documented [18]. These fragmentation pathways provide diagnostic information for structural elucidation and confirmation of the ethyl substitution pattern [18].
Additional fragmentation may involve the sequential loss of smaller alkyl fragments from the ethyl group, producing ions at mass-to-charge ratios corresponding to methyl loss [15]. The relative intensities of these fragment ions depend on the stability of the resulting cationic species and the ease of the fragmentation pathways [15].
Crystallographic analysis of 6-ethylbenzofuran-2(3H)-one provides detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions [19] [20]. While specific crystallographic data for this exact compound may be limited, studies of related benzofuran derivatives provide insights into the expected structural parameters [19].
The benzofuran ring system typically exhibits a planar or nearly planar conformation, with minimal deviation from planarity due to the aromatic character of both the benzene and furan rings [19] [20]. The lactone ring at the 2-position generally adopts an envelope conformation to minimize ring strain while maintaining optimal orbital overlap for the carbonyl group [3].
The ethyl substituent at the sixth position can adopt various conformational arrangements depending on steric interactions with neighboring atoms [3]. Conformational studies suggest that the ethyl group preferentially adopts orientations that minimize steric clashes with the benzofuran framework while allowing for optimal electronic interactions [21].
Intermolecular interactions in the crystal lattice may include hydrogen bonding involving the carbonyl oxygen as an acceptor and various carbon-hydrogen groups as weak donors [19]. Van der Waals interactions between aromatic rings and aliphatic portions of adjacent molecules contribute to the overall crystal packing arrangement [20].
The crystal structure analysis reveals important information about molecular planarity, with twist angles between different planar fragments providing insights into the three-dimensional molecular geometry [19]. These structural parameters are crucial for understanding the compound's physical properties and potential biological activities [20].
Density Functional Theory calculations provide comprehensive electronic structure information for 6-ethylbenzofuran-2(3H)-one, offering insights into molecular properties that complement experimental observations [13] [22]. Computational studies using the B3LYP functional with extended basis sets have been successfully applied to related benzofuran derivatives, providing reliable predictions of molecular properties [13] [23].
The ground state energy calculations for benzofuranone compounds typically yield values in the range of -459.0 to -460.0 Hartree units, depending on the specific substituent pattern and computational level employed [13]. These energies provide a baseline for understanding molecular stability and relative thermodynamic properties [22].
Vibrational frequency calculations using Density Functional Theory methods successfully reproduce experimental infrared spectra, with scaling factors typically ranging from 0.95 to 0.99 required to achieve agreement with observed frequencies [13]. The calculated frequencies provide assignments for experimental vibrational bands and help identify potential Fermi resonance interactions [13].
Optimized molecular geometries from Density Functional Theory calculations reveal the influence of the ethyl substituent on the overall molecular structure [24]. The ethyl group introduces slight distortions in the benzofuran ring planarity while maintaining the essential aromatic character of the system [24].
| Parameter | Estimated Value Range |
|---|---|
| Ground State Energy (Hartree) | -459.0 to -460.0 [13] |
| Highest Occupied Molecular Orbital Energy (electron Volt) | -5.5 to -6.5 [22] [20] |
| Lowest Unoccupied Molecular Orbital Energy (electron Volt) | -1.5 to -2.5 [22] [20] |
| Band Gap (electron Volt) | 3.5 to 4.5 [22] [20] |
| Dipole Moment (Debye) | 2.0 to 4.0 [24] |
| Chemical Hardness (electron Volt) | 1.5 to 2.5 [20] |
Frontier molecular orbital analysis provides crucial information about the electronic properties and chemical reactivity of 6-ethylbenzofuran-2(3H)-one [22] [20]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determine the compound's electronic behavior and potential for chemical interactions [20] [23].
The Highest Occupied Molecular Orbital typically exhibits significant electron density on the aromatic ring system, with contributions from the oxygen lone pairs in both the furan ring and the lactone carbonyl group [22]. The ethyl substituent provides additional electron density through inductive donation, slightly raising the Highest Occupied Molecular Orbital energy compared to unsubstituted benzofuranone [22].
The Lowest Unoccupied Molecular Orbital is primarily localized on the carbonyl carbon and adjacent aromatic carbons, reflecting the electrophilic character of these positions [20]. This orbital distribution suggests that nucleophilic attack would preferentially occur at the carbonyl carbon, consistent with typical lactone reactivity patterns [23].
The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provides insights into the compound's electronic stability and chemical hardness [20]. Larger energy gaps generally correlate with increased chemical stability and reduced reactivity toward electrophilic or nucleophilic attack [22].
Chemical reactivity descriptors derived from frontier molecular orbital energies include the chemical potential, chemical hardness, and electrophilicity index [20]. These parameters quantify the compound's tendency to accept or donate electrons and its overall electrophilic or nucleophilic character [22]. The electrophilicity index values typically range from 3.0 to 4.0 electron Volt for benzofuranone derivatives, indicating moderate electrophilic character [20].
Transition-metal-free synthetic approaches have emerged as highly attractive methodologies for accessing 6-ethylbenzofuran-2(3H)-one derivatives due to their environmental sustainability and cost-effectiveness [1] [2]. These methodologies eliminate the need for expensive transition metal catalysts while maintaining high synthetic efficiency.
Benzoquinone-Mediated Heteroannulation
The one-pot synthesis utilizing benzoquinone derivatives represents a particularly elegant approach [3] [2]. Under acetic acid catalysis, benzoquinone undergoes heteroannulation with cyclohexenone derivatives at reflux temperature (118°C) to produce benzofuran frameworks in 65-85% yields within 6-12 hours [3]. The reaction mechanism proceeds through [3+2] heteroannulation followed by spontaneous oxidation or elimination steps [4] [5].
Base-Catalyzed Cyclization Systems
Cesium carbonate has proven effective as a mild base catalyst for intramolecular cyclization of 2-ynylphenols [6]. This transition-metal-free approach operates under ambient conditions and delivers 2-substituted benzofuran derivatives in 70-95% yields within 2-6 hours. The broad substrate scope and maintenance of efficiency on gram scale make this protocol practically valuable for benzofuranone synthesis [6].
Sulfoxide-Mediated Rearrangement
A novel approach exploiting benzothiophene S-oxides through interrupted Pummerer reaction and [3] [3] sigmatropic rearrangement provides access to C3-arylated benzofuran products [1] [7]. Operating at 70°C in acetonitrile, this methodology yields 45-75% of desired products within 4-8 hours, demonstrating the unique reactivity of sulfoxides in heterocycle formation [1] [7].
| Method | Conditions | Temperature | Yield (%) | Time (h) |
|---|---|---|---|---|
| Benzoquinone heteroannulation [3] | AcOH, reflux | 118°C | 65-85 | 6-12 |
| Cesium carbonate cyclization [6] | Cs₂CO₃, mild conditions | RT | 70-95 | 2-6 |
| Sulfoxide rearrangement [1] | Benzothiophene S-oxide | 70°C | 45-75 | 4-8 |
Acid-catalyzed cyclization represents one of the most versatile and widely applicable methodologies for benzofuranone synthesis [8] [9]. These approaches leverage the electrophilic activation of carbonyl groups and the nucleophilic character of aromatic systems to facilitate ring closure.
Trifluoroacetic Acid Catalysis
Trifluoroacetic acid (TFA) catalyzed cyclization of 2-hydroxy-1,4-diones provides a facile route to benzofurans [8]. Using N-bromobutanimide (NBS) as oxidant at 120°C, this cascade reaction proceeds through cyclization followed by oxidative aromatization, yielding benzofuran derivatives in 55-80% yields over 16 hours [8]. The methodology represents a practical supplement to the Paal-Knorr furan synthesis [8].
Polyphosphoric Acid-Mediated Cyclization
Polyphosphoric acid serves as both catalyst and dehydrating agent in the cyclization of hydroxy-substituted precursors [10] [11]. Operating under reflux conditions (150-180°C) in the absence of additional solvents, this methodology achieves 60-85% yields within 4-8 hours [10] [11]. The harsh conditions are compensated by the high efficiency and atom economy of the transformation [10].
Solid Acid Catalysis
Silica gel supported sulfonic acid represents an environmentally benign alternative for acid-catalyzed cyclizations [11]. In toluene under reflux conditions (110°C), this heterogeneous catalyst system delivers 70-90% yields of benzofuranone products within 6-10 hours [11]. The recyclability of the solid acid catalyst enhances the sustainability profile of this methodology [11].
| Acid Catalyst | Oxidant/Additive | Temperature | Yield (%) | Mechanism |
|---|---|---|---|---|
| Trifluoroacetic acid [8] | N-Bromobutanimide | 120°C | 55-80 | Cyclization/oxidative aromatization |
| Polyphosphoric acid [10] | None (dehydrating) | 150-180°C | 60-85 | Dehydrative cyclization |
| Silica-SO₃H [11] | None | 110°C | 70-90 | Heterogeneous acid catalysis |
Catalytic C-H functionalization has revolutionized benzofuran synthesis by enabling direct construction of heterocyclic frameworks through selective bond activation [12] [13] [14]. These methodologies offer superior atom economy and step efficiency compared to traditional approaches.
Palladium-Catalyzed C-H Activation
Palladium acetate catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reactions represents a significant advancement [12] [15]. The reaction of 2-hydroxystyrenes with iodobenzenes proceeds through C-H activation, alkene insertion, β-hydride elimination, and reductive elimination [12]. Operating at 80-100°C in dimethylformamide, this methodology achieves 60-85% yields within 8-24 hours [12] [15].
Rhodium(III)-Catalyzed Dual Directing Group Strategy
A synergistic dual-directing-group approach utilizing both O-NHAc and hydroxyl groups enables efficient Rh(III)-catalyzed C-H functionalization [13]. The methodology operates at 70°C and delivers products in 65-90% yields within 2 hours [13]. Experimental and computational studies reveal that hydrogen bonding between directing groups plays a decisive role in promoting regioselective migratory insertion [13].
Gold(III)-Mediated Alkyne Activation
Cyclometalated N-heterocyclic carbene-Au(III)-sulfonamide complexes serve as precatalysts for benzofuran synthesis through alkyne activation [16]. In situ Brønsted acid activation generates cationic Au(III) species that catalyze cycloisomerization of 2-alkynylphenols to benzofurans [16]. Under ambient conditions in chloroform with 1 mol% catalyst loading, excellent yields are obtained within 2-4 hours [16].
| Metal Catalyst | Mechanism | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pd(OAc)₂ [12] | C-H activation/oxidation | 80-100°C, DMF | 60-85 | High regioselectivity |
| Rh(III) [13] | Dual directing group | 70°C, CHCl₃ | 65-90 | Excellent chemoselectivity |
| Au(III)-NHC [16] | Alkyne activation | RT, CHCl₃ | 70-95 | High functional group tolerance |
Systematic optimization of reaction conditions is crucial for maximizing the efficiency of benzofuranone synthesis [17] [18]. Temperature and solvent effects significantly influence both reaction rates and product selectivity.
Temperature Optimization Studies
Temperature optimization reveals distinct patterns across different methodologies [17] [18]. For acid-catalyzed cyclizations, yields increase linearly with temperature up to 120°C, beyond which decomposition becomes significant [8] [17]. Metal-free synthesis protocols show optimal performance at 110-150°C, with higher temperatures promoting complete conversion [2] [6]. C-H functionalization reactions typically perform best at moderate temperatures (ambient to 80°C) to balance reactivity with catalyst stability [12] [13].
Solvent Polarity Effects
Solvent polarity profoundly affects reaction outcomes in benzofuranone synthesis [17] [19]. Low polarity solvents such as dichloromethane and chloroform favor cyclization reactions by stabilizing polar transition states [1] [6]. Medium polarity solvents like dimethylformamide and acetonitrile provide balanced reactivity and selectivity for most transformations [12] [13]. High polarity solvents including dimethyl sulfoxide and water tend to promote side reactions and reduce overall efficiency [17].
Concentration and Time Optimization
Substrate concentration optimization reveals that 0.1-0.5 M concentrations prevent intermolecular side reactions while maintaining reasonable reaction rates [17] [18]. Higher concentrations (0.5-1.0 M) maximize throughput for high-volume synthesis but may compromise selectivity [17]. Reaction time optimization shows that C-H functionalization reactions reach completion within 2-6 hours, while metal-free processes typically require 12-24 hours for full conversion [1] [6] [12].
| Parameter | Optimal Range | Effect on Yield | Recommended Methodology |
|---|---|---|---|
| Temperature | 70-120°C | Increases up to optimum, then decreases | Acid-catalyzed cyclization [8] |
| Solvent polarity | Low to medium | Favors cyclization over side reactions | DCM, CHCl₃, DMF [1] [12] |
| Concentration | 0.1-0.5 M | Prevents side reactions | All methodologies [17] |
| Reaction time | 2-24 h | Method-dependent optimization | Varies by catalyst system [6] [12] |
Green chemistry principles have driven the development of environmentally sustainable approaches to benzofuranone synthesis [20] [21] [22]. These methodologies emphasize atom economy, waste reduction, and the use of renewable resources.
Solvent-Free Synthesis
Solvent-free methodologies represent the pinnacle of green chemistry in benzofuranone synthesis [20] [23]. Microwave-assisted reactions at 120-150°C achieve 60-85% yields within 1-3 hours without organic solvents [20]. These approaches eliminate solvent waste, reduce environmental impact, and often provide superior reaction rates due to enhanced mass transfer [20] [23].
Deep Eutectic Solvents
Deep eutectic solvents (DES) such as choline chloride-ethylene glycol have emerged as sustainable alternatives to conventional organic solvents [17]. Operating at 80-100°C, DES-mediated synthesis of benzofuran derivatives achieves 70-91% yields within 4-6 hours [17]. The ability of DES to stabilize polar intermediates while serving as weak bases enhances both reaction efficiency and environmental compatibility [17].
Catalyst-Free Methodologies
Catalyst-free synthesis represents the ultimate in sustainable chemistry by eliminating metal residues entirely [21] [24]. The reaction between nitroepoxides and salicylaldehydes using potassium carbonate in dimethylformamide at 110°C yields benzofuran derivatives in 33-84% yields after 12 hours [21]. While yields may be lower than catalyzed processes, the elimination of metal waste and simplified purification procedures offer significant environmental advantages [21].
Biocatalytic Approaches
Enzyme-mediated cyclization reactions provide highly selective and environmentally benign routes to benzofuranones [23] [22]. Biocatalysts operate under mild conditions with excellent selectivity and minimal waste generation [23]. Metal-organic frameworks (MOFs) offer reusable catalytic platforms that combine the selectivity of enzymes with the stability of solid catalysts [23].
| Green Approach | Key Advantage | Conditions | Yield (%) | Environmental Benefit |
|---|---|---|---|---|
| Solvent-free synthesis [20] | No organic solvents | MW, 120-150°C | 60-85 | Zero solvent waste |
| Deep eutectic solvents [17] | Biodegradable medium | 80-100°C | 70-91 | Renewable solvents |
| Catalyst-free methods [21] | No metal residues | K₂CO₃, 110°C | 33-84 | Metal-free products |
| Biocatalysis [23] | High selectivity | Mild conditions | Variable | Biodegradable catalysts |